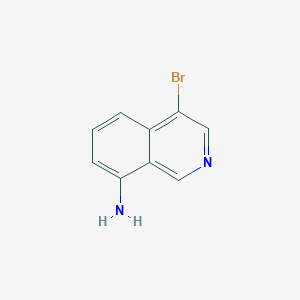

4-Bromoisoquinolin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromoisoquinolin-8-amine is an organic compound that belongs to the isoquinoline family. Isoquinoline is a heterocyclic aromatic organic compound that contains a benzene ring fused to a pyridine ring. The molecular formula of this compound is C9H7BrN2, and it has a molecular weight of 223.07 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisoquinolin-8-amine typically involves the bromination of isoquinoline derivatives. One common method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The reaction conditions include the presence of PdBr2, CuBr2, and LiBr in acetonitrile (MeCN). The reaction is carried out under an inert atmosphere, typically argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The bromination process is carefully controlled to ensure the purity and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromoisoquinolin-8-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives with different substituents.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products: The major products formed from these reactions include substituted isoquinolines, nitroisoquinolines, and reduced amine derivatives.

Applications De Recherche Scientifique

4-Bromoisoquinolin-8-amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Bromoisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparaison Avec Des Composés Similaires

4-Bromoisoquinolin-8-amine can be compared with other similar compounds, such as:

4-Bromoisoquinoline: Lacks the amine group, making it less reactive in certain chemical reactions.

4-Bromo-6-fluoroisoquinoline: Contains a fluorine atom, which can alter its chemical and biological properties.

4-Bromo-8-methoxyisoquinoline: Contains a methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical reactivity and potential biological activities.

Activité Biologique

4-Bromoisoquinolin-8-amine, a compound belonging to the isoquinoline family, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₇BrN₂, with a molecular weight of 223.07 g/mol. The compound features a bromine atom at the 4-position and an amine group at the 8-position of the isoquinoline ring. Its synthesis typically involves bromination of isoquinoline derivatives, with various methods reported in literature.

Common Synthesis Methods:

- Bromination Reactions : Bromination of isoquinoline derivatives using reagents like N-bromosuccinimide in acetic acid.

- Palladium-Catalyzed Reactions : Utilizing palladium acetate for carbonyl insertion reactions to generate derivatives like 4-bromoisoquinoline-8-methyl formate .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its cytotoxic effects on various tumor cell lines, including human non-small cell lung cancer (NSCLC). The results demonstrated that certain derivatives showed promising cytotoxicity, warranting further investigation into their therapeutic potential .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the amine group is believed to enhance its interaction with microbial targets, contributing to its efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, leading to reduced tumor growth.

- DNA Binding : Certain isoquinoline derivatives have shown affinity for DNA, potentially disrupting replication processes in cancer cells .

Comparative Analysis with Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Bromoisoquinoline | Lacks amine group | Limited anticancer activity |

| 4-Bromo-6-fluoroisoquinoline | Contains fluorine; altered reactivity | Enhanced biological activity |

| 4-Bromo-8-methoxyisoquinoline | Methoxy group influences solubility | Varies with substitution |

The structural variations significantly impact the compound's reactivity and biological efficacy, highlighting the importance of specific functional groups in enhancing therapeutic potential.

Case Studies and Research Findings

- Cytotoxicity Study : In a study focusing on C4-substituted isoquinolines, compounds derived from 4-bromoisoquinoline were tested against NSCLC cell lines. Results indicated that certain derivatives exhibited IC₅₀ values in the micromolar range, suggesting effective cytotoxicity .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties of related amines suggested that compounds with similar structures could effectively inhibit bacterial growth. This reinforces the potential application of this compound as an antimicrobial agent .

Propriétés

IUPAC Name |

4-bromoisoquinolin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQIJWFGYGKBRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332699 |

Source

|

| Record name | 4-bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351458-46-3 |

Source

|

| Record name | 4-bromoisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.